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JAK Inhibitor Selectivity Overview

The following table summarizes the JAK inhibitor selectivity profiles as reported in the literature. Note that

"Itacitinib" is the only one for which a direct, half-maximal inhibitory concentration (IC₅₀) value was found

in the search results.

JAK
Inhibitor

Primary Selectivity
Profile

Reported IC₅₀ or
Fold Selectivity

Key Supporting Experimental
Evidence

Itacitinib Selective JAK1 inhibitor JAK1 IC₅₀: ~ nM
range (specific value

not given in results)
[1]

In vitro and in vivo suppression of
IFN-γ-induced STAT1

phosphorylation [2] [3].

Upadacitinib Selective JAK1 inhibitor
[4] [5] [6]

Information missing Developed to be a JAK1
preferential inhibitor [6]. Effective

in clinical trials for atopic
dermatitis [5].

Filgotinib Preferential JAK1
inhibitor [4] [6]

Information missing Its active metabolite (GS-829845)
shows preferential inhibition of

the JAK1 pathway [6].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s531018?utm_src=pdf-body
https://www.smolecule.com/products/s531018?utm_src=pdf-interest
https://www.smolecule.com/products/s531018?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32324888/
https://www.sciencedirect.com/science/article/pii/S0006497124006098
https://pubmed.ncbi.nlm.nih.gov/38446698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12562154/
https://pubmed.ncbi.nlm.nih.gov/32776305/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1494901/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1494901/full
https://pubmed.ncbi.nlm.nih.gov/32776305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12562154/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1494901/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1494901/full
https://www.smolecule.com/products/s531018?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


JAK
Inhibitor

Primary Selectivity
Profile

Reported IC₅₀ or
Fold Selectivity

Key Supporting Experimental
Evidence

Abrocitinib Selective JAK1 inhibitor

[5]

Information missing Effective in clinical trials for atopic

dermatitis [5].

Tofacitinib Non-selective (JAK1 and

JAK3 strong; JAK2 and
TYK2 minor) [4] [7]

Information missing First-generation, non-selective

JAK inhibitor [7].

Baricitinib Non-selective (JAK1 and
JAK2 strong; TYK2

moderate; JAK3 minor)
[4] [7]

Information missing First-generation, non-selective
JAK inhibitor [7].

Ruxolitinib JAK1/JAK2 inhibitor [7]
[2] [3]

Information missing Approved for myelofibrosis and
polycythemia vera [7].

Fedratinib Selective JAK2 inhibitor
[7] [2] [3]

Information missing Classified as a selective JAK2
inhibitor [7] [2].

Experimental Insights into Itacitinib's Selectivity

The search results included a preclinical study that directly compared Itacitinib with a JAK2 inhibitor

(Fedratinib) and a JAK1/2 inhibitor (Ruxolitinib), providing functional evidence for its selectivity [2] [3].

Experimental Model: The study used two different mouse models of Hemophagocytic

Lymphohistiocytosis (HLH), a severe hyperinflammatory syndrome [2] [3].
Key Findings on Selectivity:

Itacitinib (JAK1 inhibitor) and Fedratinib (JAK2 inhibitor) both suppressed interferon-
gamma (IFN-γ)-induced STAT1 phosphorylation, a JAK-STAT pathway marker [2] [3].

However, their therapeutic efficacy differed significantly between disease models, indicating that
the required JAK inhibition profile depends on the specific immunopathology [2] [3].

In one model (CpG-induced HLH), Itacitinib was effective, demonstrating that JAK1
inhibition alone can be sufficient to control certain inflammatory diseases [2] [3].

In a more severe viral infection model (LCMV-induced HLH), only Ruxolitinib (JAK1/2
inhibitor) showed excellent efficacy, while Itacitinib and Fedratinib performed suboptimally.
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This suggests that concurrent inhibition of both JAK1 and JAK2 is necessary to control

more complex inflammation [2] [3].

This functional data underscores that selectivity is not just a biochemical measure but has direct

consequences for biological activity and potential clinical application.

Core Experimental Protocols for Profiling Selectivity

While the specific protocols for the studies cited above were not detailed in the search results, the

determination of JAK inhibitor selectivity typically relies on the following established methodologies:

1. In Vitro Kinase Assays: This is the fundamental method for quantifying selectivity.
Methodology: Uses purified JAK kinase domains (JH1) and a substrate. Reactions are run

with a range of inhibitor concentrations.
Key Measurement: The IC₅₀ value (half-maximal inhibitory concentration) is calculated for

each JAK (JAK1, JAK2, JAK3, TYK2). The ratio of IC₅₀ values (e.g., IC₅₀ for JAK2 / IC₅₀ for
JAK1) determines the fold selectivity.

2. Cellular Phospho-STAT Assays: This assesses functional inhibition in a more physiologically
relevant context.

Methodology: Cells are stimulated with cytokines known to signal through specific JAK pairs
(e.g., IL-6 for JAK1/JAK2/JAK3, EPO for JAK2). The inhibitor's effect on the phosphorylation of

downstream STAT proteins is measured via flow cytometry or Western blot.
3. Preclinical Disease Models: As seen in the Itacitinib study, these models test the functional

consequence of selective inhibition in a complex biological system and are critical for informing
clinical trial design [2] [3].

JAK-STAT Signaling and Inhibitor Action

The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of JAK inhibitors.
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Key Differentiating Factors in JAK Inhibitor
Development
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For a researcher, it is critical to understand that "selectivity" is multi-faceted. When comparing molecules,

consider these factors beyond a single IC₅₀ ratio:

Generational Classification: Itacitinib, Upadacitinib, and Filgotinib are considered second-
generation, designed for greater selectivity to potentially improve safety by sparing JAK2-related

functions [7] [6].
Binding Mode: Most approved JAK inhibitors (including Itacitinib) are reversible, ATP-competitive
inhibitors [7]. A newer class of irreversible (covalent) JAK3 inhibitors also exists, which target a
unique cysteine residue (Cys909) in JAK3 [7].

Clinical Translation of Selectivity: The functional study on Itacitinib demonstrates that JAK1-
selectivity is therapeutically valid in some, but not all, inflammatory contexts. The disease
pathophysiology itself dictates whether selective or broader JAK inhibition is more effective
[2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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